molecular formula C24H36N2O6 B562752 (2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester CAS No. 1235453-07-2

(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester

Cat. No.: B562752
CAS No.: 1235453-07-2
M. Wt: 448.56
InChI Key: OIZVWYXDGFZLKP-OALUTQOASA-N
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Description

(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is a complex organic compound that features a tert-butyl group, an azetidine ring, and a benzyloxycarbonyl-protected amino group

Scientific Research Applications

(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester has several scientific research applications:

Preparation Methods

The synthesis of (2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester typically involves multiple steps, including the protection of amino groups, formation of the azetidine ring, and introduction of the tert-butyl ester. One common synthetic route involves the use of tert-butyl chloroformate for the protection of amino groups and subsequent cyclization reactions to form the azetidine ring. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected under certain conditions, allowing the compound to interact with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar compounds include other azetidine derivatives and tert-butyl esters. Compared to these compounds, (2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl (2S)-1-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O6/c1-23(2,3)31-20(27)18(25-22(29)30-16-17-10-8-7-9-11-17)12-14-26-15-13-19(26)21(28)32-24(4,5)6/h7-11,18-19H,12-16H2,1-6H3,(H,25,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVWYXDGFZLKP-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678982
Record name tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235453-07-2
Record name tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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